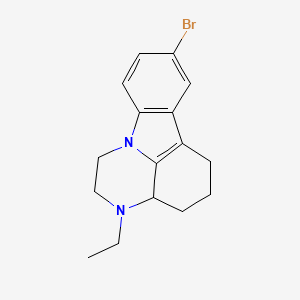
Antidepressant agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Antidepressant agents are drugs that are used to treat depression, anxiety, and other mood disorders. Antidepressant agent 1 is a type of antidepressant that has gained significant attention in recent years due to its potential therapeutic benefits. The purpose of
Scientific Research Applications
Neuropsychological Mechanisms
Antidepressants, including Antidepressant Agent 1, have a profound impact on brain activity, particularly in emotional processes. A systematic meta-analysis revealed that antidepressants normalize neural responses in depressed patients by increasing brain activity to positive stimuli and decreasing activity to negative stimuli. This effect is observed in key brain areas like the dorsolateral prefrontal cortex and the medial prefrontal and core limbic parts of the emotional network (Ma, 2014).
Pathophysiology of Depressive Disorder
Research highlights the neurotrophic and neuroplastic effects of antidepressants, showing that stress and antidepressants have reciprocal actions on neuronal growth and synaptic plasticity. This is especially evident in the hippocampus and other brain structures, where antidepressants act to reverse the injurious effects of stress (Reid & Stewart, 2001).
Effectiveness and Acceptability
A network meta-analysis comparing 21 antidepressant drugs for adults with major depressive disorder indicated that all antidepressants were more effective than placebo, with varying degrees of efficacy and acceptability. This study provides insights into the relative merits of different antidepressants, including this compound (Cipriani et al., 2018).
Bibliometric Analysis of Drug Therapy Studies
A bibliometric analysis of drug therapy studies on major depressive disorder since the 21st century identified several emerging hotspots and undeveloped theme clusters in antidepressant research, offering a comprehensive view of the current status and future trends in the field (Duan et al., 2020).
QSAR/QRAR Methods in Antidepressant Activity
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Retention-Activity Relationship (QRAR) techniques have been applied to analyze and predict the biological activity of antidepressants. These methods focus on the pharmaceutical descriptors and chromatographic parameters, aiding in the development of new antidepressant drugs (Avram et al., 2012).
Mechanisms Beyond Monoamine-Mediated Pathways
Recent research has shifted from solely focusing on monoamine-mediated mechanisms to exploring long-term transcriptional regulators such as cAMP response element-binding protein (CREB) and trophic factors. This shift in focus represents a significant development in understanding the diverse mechanisms of antidepressant action (Malberg & Blendy, 2005).
properties
IUPAC Name |
12-bromo-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTKXFMWBVSAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
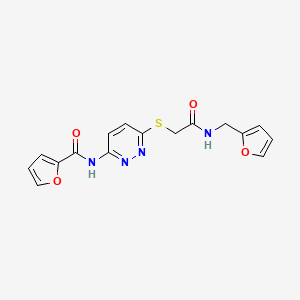
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
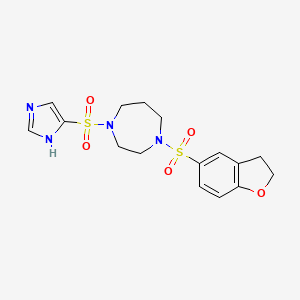
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
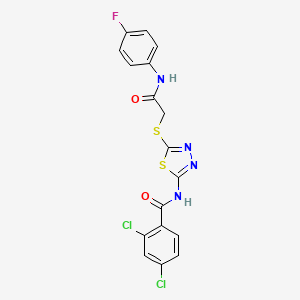
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)
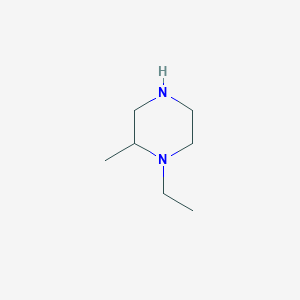
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)